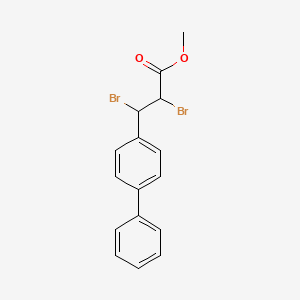
2-(2-Morfolinoetil)isoindolina-1,3-diona
Descripción general
Descripción
2-(2-Morpholinoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H16N2O3 It belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmaceutical applications
Aplicaciones Científicas De Investigación
2-(2-Morpholinoethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Morpholinoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
2-(2-Morpholinoethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2, affecting its function . The compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control and reward mechanisms.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(2-morpholinoethyl)isoindoline-1,3-dione, have favorable pharmacokinetic properties .
Result of Action
One study found that a compound in the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Morpholinoethyl)isoindoline-1,3-dione may have potential therapeutic effects in conditions related to dopaminergic dysfunction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 2-(2-aminoethyl)morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with heating to facilitate the formation of the isoindoline-1,3-dione ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Morpholinoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione: A simpler analog without the morpholine ring, used in various chemical and pharmaceutical applications.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied biological activities.
Phthalimides: A broader class of compounds that includes isoindoline-1,3-diones, known for their use in medicinal chemistry
Uniqueness: 2-(2-Morpholinoethyl)isoindoline-1,3-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYIEFBIKQXUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354703 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-90-2 | |
| Record name | ST012869 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


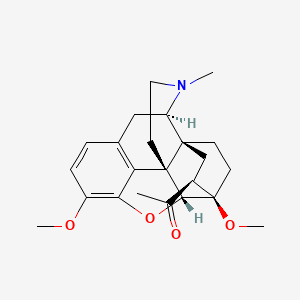
![[trans(trans)]-4-(4-Pentylcyclohexyl)-4'-(4-propylcyclohexyl)biphenyl](/img/structure/B1615414.png)
![2-Methoxy-6-nitrobenzo[d]thiazole](/img/structure/B1615416.png)
![Anthra[2,3-a]coronene](/img/structure/B1615418.png)

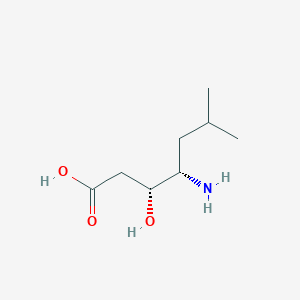
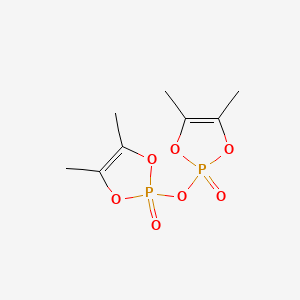
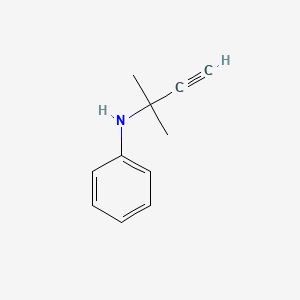
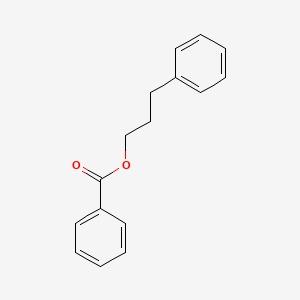

![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)
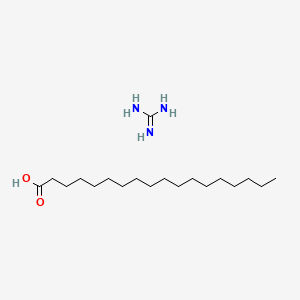
![2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B1615432.png)
